molecular formula C12H17NO4 B5335809 methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate

methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate

Cat. No.: B5335809
M. Wt: 239.27 g/mol
InChI Key: GGOZGFGYQFXRQV-KFHPBGSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate is a multi-substituted conjugated diene. Conjugated dienes are compounds with alternating double bonds, which make them highly reactive and useful in various chemical reactions.

Preparation Methods

The synthesis of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds. The reaction is typically carried out in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The process consists of a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .

Chemical Reactions Analysis

Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as electrocyclic ring-opening and ring-closing reactions. These reactions are stereospecific and can be influenced by thermal or photochemical conditions. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in studying molecular mechanisms and pathways .

Comparison with Similar Compounds

Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-10(14)11(12(15)16-2)4-3-5-13-6-8-17-9-7-13/h3-5H,6-9H2,1-2H3/b5-3+,11-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOZGFGYQFXRQV-KFHPBGSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CN1CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C=C/N1CCOCC1)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.